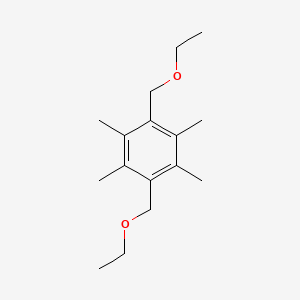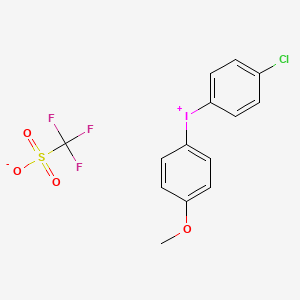
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound with the molecular formula C14H11ClF3IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis and photoinitiation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with appropriate aryl compounds in the presence of oxidizing agents. One common method includes the use of (4-chlorophenyl)iodonium diacetate and (4-methoxyphenyl)boronic acid in the presence of a triflate source such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for iodonium salts, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Substitution: It is involved in electrophilic aromatic substitution reactions due to the presence of the iodonium group.
Photoinitiation: It is used in photoinitiation reactions, particularly in the polymerization of acrylates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as peroxides and hypervalent iodine compounds.
Aryl compounds: For substitution reactions.
Photoinitiators: For photoinitiation processes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photoinitiation reactions, the major products are typically polymerized acrylates .
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Biology: Employed in the study of biological processes involving oxidative stress.
Medicine: Investigated for potential use in photodynamic therapy due to its photoinitiation properties.
Industry: Utilized in the production of polymers and coatings through photopolymerization processes
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate involves the generation of reactive intermediates through photoinitiation or oxidation processes. These intermediates can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl groups and the initiation of polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Another iodonium salt with similar photoinitiation properties.
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: Known for its use in photopolymerization.
Uniqueness
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is unique due to its specific combination of substituents, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both an oxidizing agent and a photoinitiator makes it particularly valuable in various applications .
Eigenschaften
Molekularformel |
C14H11ClF3IO4S |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11ClIO.CHF3O3S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
WALCFPVECYZDHX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


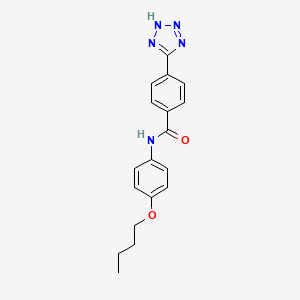
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
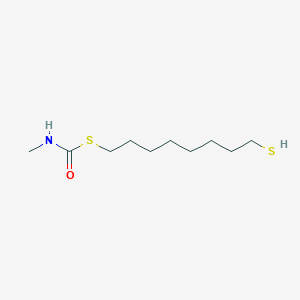
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
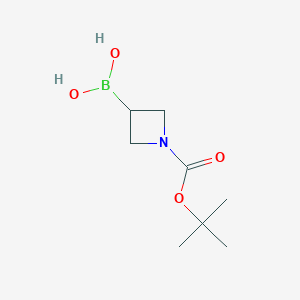
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
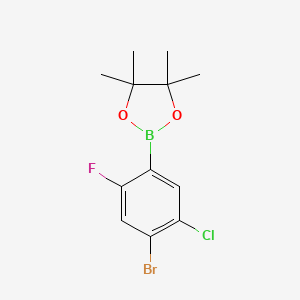
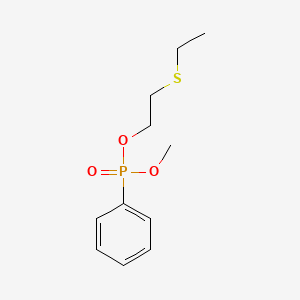
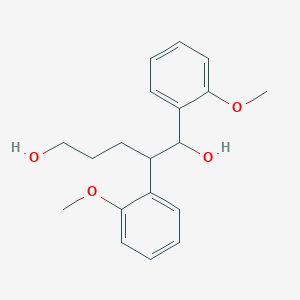
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
